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molecular formula C14H16N4S B8502677 5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-27-1

5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8502677
M. Wt: 272.37 g/mol
InChI Key: RBKGZDQLIBQRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645769B2

Procedure details

Inhibitor 17 was synthesized following the method described for preparation of 8 using 16 (0.50 g, 1.21 mmol), ethanol (23 mL), 10% aq. NaOH (11.2 mL). Reaction time: 1 h at 90° C. Purification by SGC using CH2Cl2:MeOH (gradient elution up to 97:3, v/v) gave 17 as an orange foam (116 mg, 35%); 1H NMR (400 MHz, CDCl3) δ 0.87 (t, J=7.3 Hz, 3H), 1.39 (sextet, J=7.4 Hz, 2H), 1.55 (quintet, J=7.4 Hz, 2H), 2.84 (t, J=7.4 Hz, 2H), 7.42 (s, 1H), 7.83 (s, 2H), 8.19 (d, J=2.0 Hz, 1H), 8.36 (dd, J=2.0, 0.3 Hz, 1H).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([S:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:18]=[C:13]3[C:12]([C:24]3[CH:25]=[N:26][NH:27][CH:28]=3)=[CH:11]2)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C>[CH2:20]([S:19][C:17]1[CH:18]=[C:13]2[C:12]([C:24]3[CH:25]=[N:26][NH:27][CH:28]=3)=[CH:11][NH:10][C:14]2=[N:15][CH:16]=1)[CH2:21][CH2:22][CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)SCCCC)C=2C=NNC2
Name
Quantity
11.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Inhibitor 17 was synthesized
CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 90° C
CUSTOM
Type
CUSTOM
Details
Purification by SGC
WASH
Type
WASH
Details
MeOH (gradient elution up to 97:3

Outcomes

Product
Name
Type
product
Smiles
C(CCC)SC=1C=C2C(=NC1)NC=C2C=2C=NNC2
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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